1-(4-Chlorophenyl)-2,2-difluoroethanone
Overview
Description
1-(4-Chlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a 4-chlorophenyl group attached to a 2,2-difluoroethanone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It has been suggested that similar compounds can act as difluorocarbene reagents, readily reacting with a variety of structurally diverse phenol derivatives . This interaction could result in changes at the molecular level, potentially affecting the function of the target molecules.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities
Pharmacokinetics
In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
Similar compounds have been found to have various biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds have been found in various environmental contexts , suggesting that environmental factors could potentially influence their action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethanone typically involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid or its derivatives. One common method includes the use of difluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 1-(4-chlorophenyl)-2,2-difluoroethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
- 1-(4-Bromophenyl)-2,2-difluoroethanone
- 1-(4-Chlorophenyl)-2,2-dichloroethanone
Comparison: 1-(4-Chlorophenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties compared to its analogs. The difluoroethanone moiety enhances the compound’s reactivity and potential for forming stable intermediates in chemical reactions. Additionally, the 4-chlorophenyl group contributes to the compound’s overall stability and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2-difluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWPRFEOFCDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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